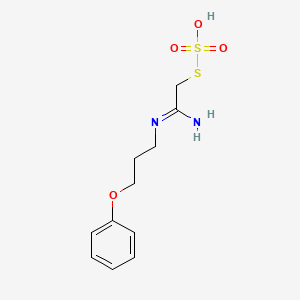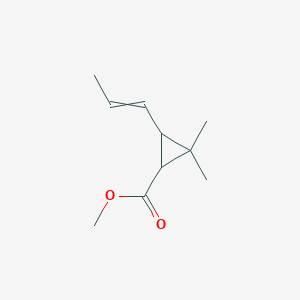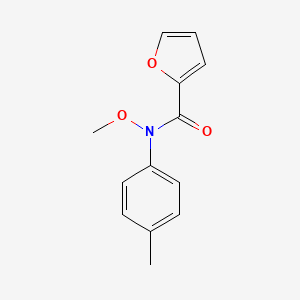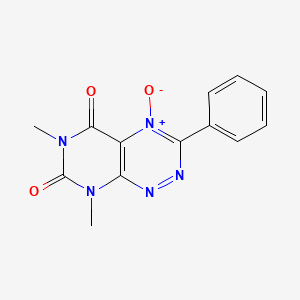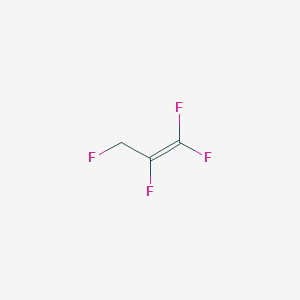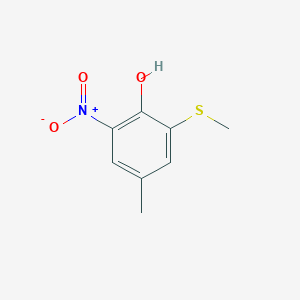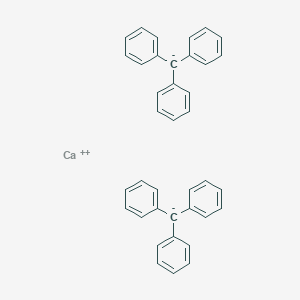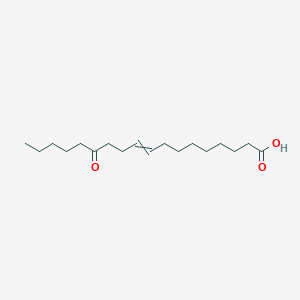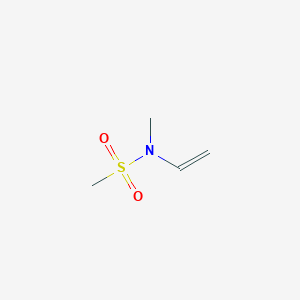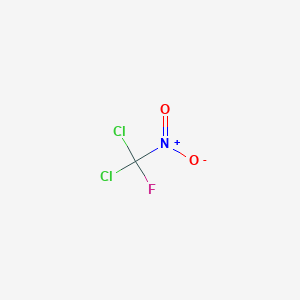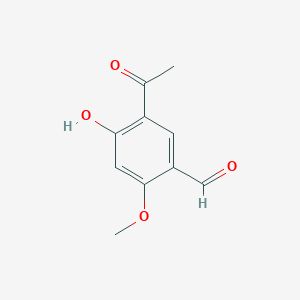
(Methylsulfanyl)(trinitro)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylsulfanyl)(trinitro)methane is an organosulfur compound characterized by the presence of both methylsulfanyl and trinitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(trinitro)methane typically involves the nitration of methylsulfanyl methane. The process begins with the reaction of methylsulfanyl methane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylsulfanyl)(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(Methylsulfanyl)(trinitro)methane is used as a precursor in the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical transformations allows researchers to investigate various biological pathways.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. For example, amino derivatives of this compound are investigated for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in processes such as polymerization and material modification.
Mécanisme D'action
The mechanism of action of (Methylsulfanyl)(trinitro)methane involves its ability to undergo specific chemical reactions that modify its structure and properties. The nitro groups can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution. These transformations enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonylmethane: Contains a methylsulfonyl group instead of a methylsulfanyl group, leading to different chemical properties.
Uniqueness
(Methylsulfanyl)(trinitro)methane is unique due to the combination of methylsulfanyl and trinitro groups
Propriétés
Numéro CAS |
37771-51-0 |
|---|---|
Formule moléculaire |
C2H3N3O6S |
Poids moléculaire |
197.13 g/mol |
Nom IUPAC |
methylsulfanyl(trinitro)methane |
InChI |
InChI=1S/C2H3N3O6S/c1-12-2(3(6)7,4(8)9)5(10)11/h1H3 |
Clé InChI |
SGUNTQZSQJVZLT-UHFFFAOYSA-N |
SMILES canonique |
CSC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



